

Application Note: Architecting Constrained Peptides Using H-Dap(Boc)-OMe·HCl

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Compound of Interest

Compound Name: *H-Dap(boc)-ome hcl*

Cat. No.: *B8794220*

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Introduction: The Strategic Value of Dap in Peptide Engineering

The development of constrained peptides—such as stapled helices, macrocycles, and peptidomimetics—relies heavily on orthogonal building blocks that allow precise spatial control over molecular topology. H-Dap(Boc)-OMe·HCl (Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride) is a highly specialized, orthogonally protected derivative of L-2,3-diaminopropionic acid (Dap).

Unlike standard Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS), H-Dap(Boc)-OMe·HCl is uniquely suited for solution-phase synthesis or as a C-terminal starting scaffold. Its

-amine is free but stabilized as a hydrochloride salt, its carboxyl terminus is protected as a methyl ester (OMe), and its highly reactive

-amine side chain is shielded by an acid-labile Boc group. This configuration allows researchers to seamlessly elongate the N-terminus, selectively saponify the C-terminus, and ultimately unmask the side chain for site-specific macrolactamization or conjugation.

Mechanistic Rationale: Why Dap Outperforms Longer Diamino Acids

The choice of diamino acid dictates the size and flexibility of the resulting lactam bridge, which directly impacts the secondary structure of the constrained peptide. Dap possesses the shortest possible side chain (a single

-carbon) among the diamino acids.

When researchers aim to stabilize an

-helix or induce a tight reverse turn, excessive linker flexibility leads to entropic penalties that reduce target affinity. By utilizing Dap to form

lactam bridges (e.g., with Aspartic acid), the resulting macrocycle is exceptionally tight. This specific constraint has been successfully employed to synthesize highly potent Dynorphin A analogues, restricting the peptide into a helical conformation that significantly improves selectivity and binding affinity for

opioid receptors ([1]). Furthermore, Dap substitutions have been utilized to engineer the pore electrostatics of synthetic channel-forming peptides, demonstrating that the rigid, positively charged

-amine can enhance voltage-dependent conductance ([2]). Recently, Dap has also proven critical in biocompatible two-component stapling reactions for in situ generation of constrained therapeutics ([3]).

Quantitative Comparison of Diamino Acid Constraints

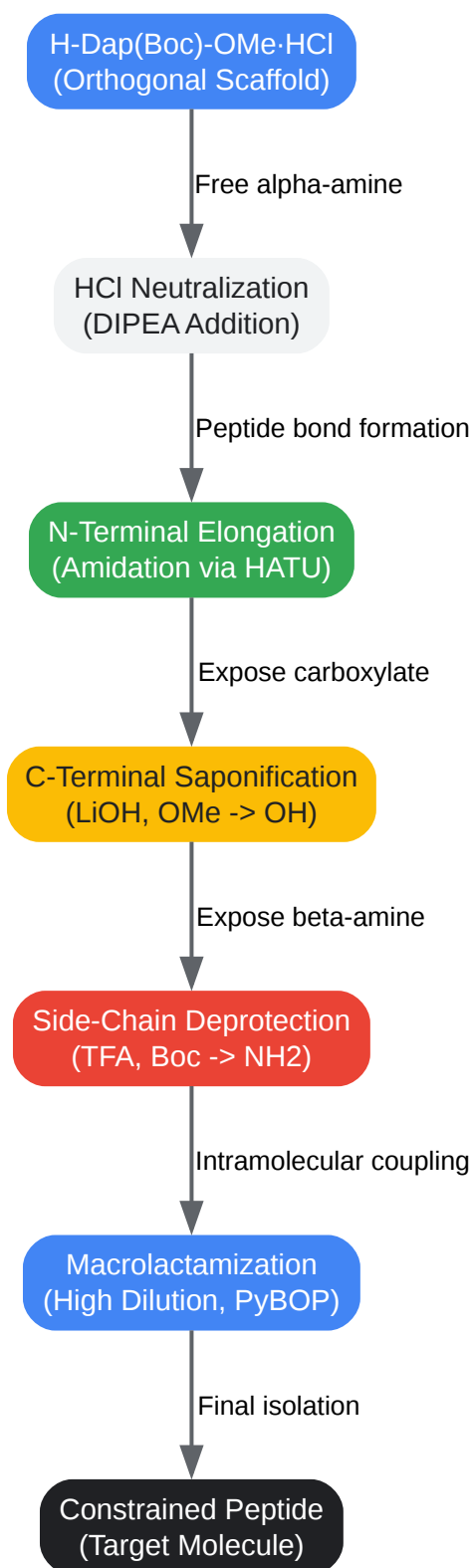
Amino Acid	Side-Chain Length	Total Carbons	Optimal Lactam Bridge	Primary Structural Application
Dap	1 carbon ()	3	(Tight turn)	Highly constrained -helices, rigid receptor mimetics
Dab	2 carbons ()	4	or	Moderate flexibility, antimicrobial peptide stabilization
Orn	3 carbons ()	5		Flexible loops, standard cyclic peptides
Lys	4 carbons ()	6	or	Long-range stapling, solvent-exposed macrocycles

Physicochemical Profile of H-Dap(Boc)-OMe-HCl

Property	Specification
Chemical Name	Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
CAS Number	114559-25-0[4]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄ · HCl[5]
Molecular Weight	254.71 g/mol [5]
Appearance	White crystalline powder[4]
Storage Conditions	2-8°C, desiccated[6]

Logical Workflow for Macrolactamization

The following diagram illustrates the orthogonal deprotection and coupling logic required to transform H-Dap(Boc)-OMe·HCl into a constrained cyclic peptide.



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Workflow for synthesizing a constrained cyclic peptide using H-Dap(Boc)-OMe-HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following solution-phase protocols are designed as self-validating systems. Each critical step includes the mechanistic causality behind the reagent choice and an immediate validation metric to confirm success before proceeding.

Protocol A: -Amine Elongation (Neutralization & Coupling)

Because the starting material is a hydrochloride salt, it is entirely unreactive toward activated esters until the

-amine is liberated.

- Preparation: Dissolve 1.0 eq of H-Dap(Boc)-OMe·HCl in anhydrous DMF (0.2 M concentration).
- Neutralization (Causality): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The first 1.0 eq is strictly consumed to neutralize the HCl salt, converting the -amine to a nucleophilic free base. The remaining 1.5 eq maintains the basic environment (pH ~8) necessary to drive the subsequent active ester coupling without inducing racemization.
 - Self-Validation: Spot 1 μ L of the mixture onto wet pH indicator paper. A color change indicating pH 8–9 confirms sufficient neutralization.
- Activation & Coupling: In a separate vial, pre-activate 1.1 eq of the incoming Fmoc-Amino Acid with 1.1 eq of HATU in DMF for 3 minutes. Add this to the Dap solution and stir at room temperature for 2 hours.
 - Self-Validation: Analyze via LC-MS. The complete disappearance of the free Dap mass (219.1 for the free base) and the appearance of the product mass confirms reaction completion.

Protocol B: C-Terminal Saponification (OMe Deprotection)

To prepare the C-terminus for downstream coupling or cyclization, the methyl ester must be hydrolyzed without disturbing the acid-labile Boc group or the base-labile Fmoc group (if still present).

- Solvent Exchange: Dissolve the peptide intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
- Hydrolysis (Causality): Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) at 0°C. LiOH is chosen over NaOH because the lithium cation coordinates with the peptide backbone, providing a milder hydrolysis that minimizes C-terminal epimerization.
- Quenching: Stir for 1-2 hours. Monitor closely to prevent degradation.
 - Self-Validation: Perform TLC (DCM:MeOH 9:1). The ester starting material will migrate higher (R_f ~ 0.8), while the resulting carboxylic acid will stay near the baseline (R_f ~ 0.2) due to increased polarity.
- Workup: Acidify the mixture to pH 3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage) and extract with Ethyl Acetate.

Protocol C: Boc Deprotection and Macrolactamization

This protocol forms the critical

lactam bridge between the Dap

-amine and a free carboxylic acid (e.g., an Aspartic acid side chain) on the peptide.

- Boc Cleavage: Treat the peptide with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes to remove the side-chain Boc group. Evaporate the TFA completely

under a stream of N

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- High-Dilution Cyclization (Causality): Dissolve the crude, fully deprotected linear peptide in anhydrous DMF to a highly dilute concentration of 1 mM. High dilution is thermodynamically critical: it heavily favors intramolecular cyclization (macrolactamization) over intermolecular oligomerization (dimer/polymer formation).
- Activation: Add 3.0 eq of PyBOP and 6.0 eq of DIPEA. Stir for 12-24 hours.
 - Self-Validation: Analyze via LC-MS. Successful macrolactamization is validated by a precise mass shift of -18 Da (loss of H O) from the linear precursor mass. The absence of a +[2M] mass peak confirms that oligomerization was successfully suppressed by the high-dilution conditions.

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